molecular formula C7H10BrNO3 B12906543 Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 68843-65-2

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B12906543
CAS No.: 68843-65-2
M. Wt: 236.06 g/mol
InChI Key: LNXBICUEKXPBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (C₇H₈BrNO₃, molecular weight: 234.05 g/mol) is a brominated isoxazoline derivative characterized by a bromomethyl (-CH₂Br) substituent at the 5-position of a partially saturated oxazole ring and an ethyl ester group at the 3-position . This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBICUEKXPBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576364
Record name Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68843-65-2
Record name 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-4,5-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68843-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and water under open-air conditions. This reaction yields 3,5-disubstituted isoxazole with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the isoxazole compound.

Scientific Research Applications

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds with potential biological activity.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Isoxazole Core

Ethyl 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Structure : Replaces the bromomethyl group with a hydroxymethyl (-CH₂OH) substituent.
  • Molecular Weight : 171.15 g/mol (estimated).
  • Key Differences :
    • The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the brominated analogue.
    • Reduced electrophilicity at the 5-position due to the absence of a leaving group (Br), limiting its utility in substitution reactions .
Methyl 5-(Bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Structure: Methyl ester variant (C₆H₈BrNO₃, molecular weight: 222.04 g/mol).
  • Key Differences :
    • The methyl ester group reduces steric hindrance and slightly lowers molecular weight compared to the ethyl ester.
    • Altered hydrolysis kinetics: Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, impacting stability in aqueous environments .
Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Structure: Substitutes bromomethyl with a cyano (-CN) group.
  • Molecular Weight : 180.18 g/mol (C₈H₉N₂O₃).
  • Key Differences: The electron-withdrawing cyano group enhances the electrophilicity of the oxazole ring, favoring cycloaddition and nucleophilic aromatic substitution reactions. Reduced halogen-related toxicity, making it preferable in pharmaceutical applications .

Aromatic and Bulkier Substituents

Isoxadifen-ethyl (Ethyl 4,5-Dihydro-5,5-diphenylisoxazole-3-carboxylate)
  • Structure: Contains two phenyl groups at the 5-position (C₁₈H₁₇NO₃, molecular weight: 295.3 g/mol).
  • Key Differences :
    • Increased lipophilicity due to aromatic rings, enhancing membrane permeability in agrochemical applications.
    • Used as a herbicide safener, protecting crops from herbicide toxicity by inducing detoxifying enzymes .
Ethyl 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Structure: Features a 2-chlorobenzoylamino-methyl substituent (C₁₄H₁₅ClN₂O₄, molecular weight: 317.74 g/mol).
  • Key Differences :
    • The sulfonamide-like group introduces hydrogen-bonding and π-π stacking capabilities, making it suitable for drug design (e.g., enzyme inhibitors) .

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
This compound C₇H₈BrNO₃ 234.05 Bromomethyl High reactivity in substitution reactions
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate C₇H₉NO₄ 171.15 Hydroxymethyl Polar, low electrophilicity
Mthis compound C₆H₈BrNO₃ 222.04 Methyl ester Faster hydrolysis than ethyl ester
Isoxadifen-ethyl C₁₈H₁₇NO₃ 295.3 5,5-Diphenyl Herbicide safener

Biological Activity

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS Number: 95312-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8BrNO3
  • Molecular Weight : 232.05 g/mol
  • Structure : The compound features a bromomethyl group attached to a dihydro-1,2-oxazole ring with a carboxylate ester functionality.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A study by Coteron et al. (2010) highlighted the compound's potential as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting that it may interfere with cellular pathways involved in tumor growth. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The bromomethyl group is believed to enhance the electrophilic character of the molecule, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of proteins and nucleic acids, disrupting normal cellular functions .

Study 1: Antimicrobial Efficacy

In a comparative study on various oxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a higher inhibition zone compared to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

Compound NameMIC (µg/mL)Gram-positiveGram-negative
This compound32Staphylococcus aureusEscherichia coli
Standard Antibiotic16Staphylococcus aureusEscherichia coli

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several oxazole derivatives. This compound was found to significantly reduce cell viability in breast cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.